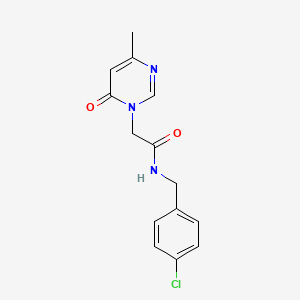

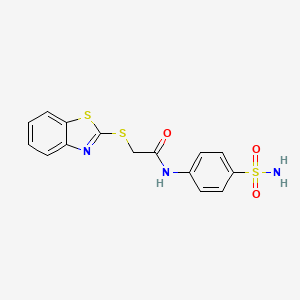

![molecular formula C13H26N2O3 B2947683 tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1049155-71-6](/img/structure/B2947683.png)

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a chemical compound with the CAS Number: 1049155-71-6 . It has a molecular weight of 258.36 . The IUPAC name for this compound is tert-butyl 3-{[2-(4-morpholinyl)ethyl]amino}propanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate plays a role in the asymmetric synthesis of α-amino acids, as demonstrated by its involvement in the synthesis of (5S,6R)-4-tert-Butyloxycarbonyl-5,6-diphenymorpholin-2-one. This process is crucial for generating enantiomerically pure compounds, which are essential in pharmaceutical development for their bioactivity specificity (Williams et al., 2003).

Novel Synthesis Pathways

Further research has explored novel synthesis pathways involving tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate, leading to the development of cis-3,5-disubstituted morpholine derivatives. These derivatives have potential applications in medicinal chemistry, showcasing the compound's versatility in synthesizing structurally diverse molecules (D’hooghe et al., 2006).

Corrosion Inhibition

The compound has also been evaluated as a corrosion inhibitor for carbon steel, demonstrating its utility beyond pharmaceutical applications. Studies involving tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, a related compound, highlight the potential of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate derivatives in protecting metals from corrosion, which is critical in industrial processes (Faydy et al., 2019).

Chiral Building Blocks

The compound serves as a building block for chiral molecules, exemplified by its use in the large-scale preparation of chiral components for renin inhibitors. This application underscores its importance in the synthesis of biologically active molecules that can interact with specific proteins involved in disease processes (Doswald et al., 1994).

Electrophilic Addition and Cyclization

It is also a precursor in electrophilic addition and cyclization reactions, leading to the creation of complex molecules such as 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. These molecules have potential pharmaceutical applications, further illustrating the compound's role in advancing synthetic organic chemistry (Davies et al., 2009).

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-morpholin-4-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSKQOHLYPUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

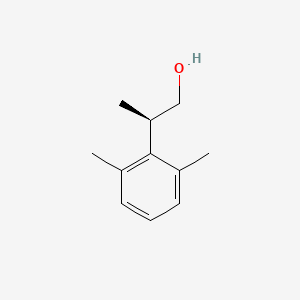

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)

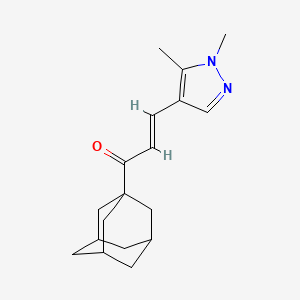

![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)

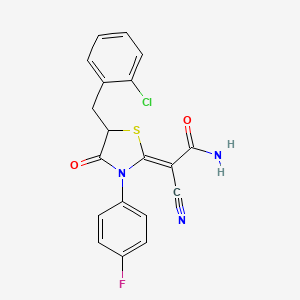

![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2947615.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)